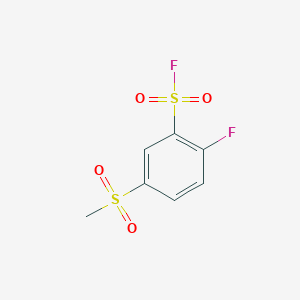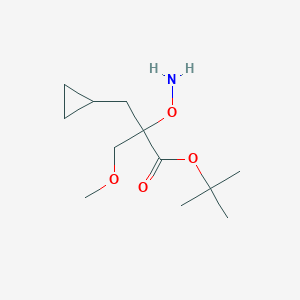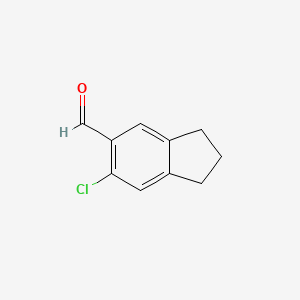
6-Chloro-2,3-dihydro-1H-indene-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with the molecular formula C10H9ClO. It is a derivative of indene, a bicyclic hydrocarbon, and features a chloro substituent at the 6th position and an aldehyde functional group at the 5th position. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-dihydro-1H-indene-5-carbaldehyde typically involves the chlorination of 2,3-dihydro-1H-indene followed by formylation. One common method includes the use of 3-chloropropionyl chloride and chlorobenzene in the presence of aluminum chloride as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and formylation steps, with optimizations for yield and purity. The reaction conditions are carefully monitored, and the product is purified using techniques such as distillation and recrystallization to achieve high purity levels.
化学反应分析
Types of Reactions
6-Chloro-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under basic conditions.
Major Products Formed
Oxidation: 6-Chloro-2,3-dihydro-1H-indene-5-carboxylic acid.
Reduction: 6-Chloro-2,3-dihydro-1H-indene-5-methanol.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
科学研究应用
6-Chloro-2,3-dihydro-1H-indene-5-carbaldehyde is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 6-Chloro-2,3-dihydro-1H-indene-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro substituent can also participate in interactions with biological molecules, affecting their function and stability .
相似化合物的比较
Similar Compounds
5-Chloro-2,3-dihydro-1H-inden-1-one: Similar structure but with a ketone group instead of an aldehyde.
2,3-Dihydro-1H-indene-4-carbaldehyde: Similar structure but with the aldehyde group at a different position.
6-Chloro-2,3-dihydro-1H-indene-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
6-Chloro-2,3-dihydro-1H-indene-5-carbaldehyde is unique due to the specific positioning of the chloro and aldehyde groups, which confer distinct reactivity and interaction profiles compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
属性
分子式 |
C10H9ClO |
|---|---|
分子量 |
180.63 g/mol |
IUPAC 名称 |
6-chloro-2,3-dihydro-1H-indene-5-carbaldehyde |
InChI |
InChI=1S/C10H9ClO/c11-10-5-8-3-1-2-7(8)4-9(10)6-12/h4-6H,1-3H2 |
InChI 键 |
NWUUMWRFBJZUFN-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC(=C(C=C2C1)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


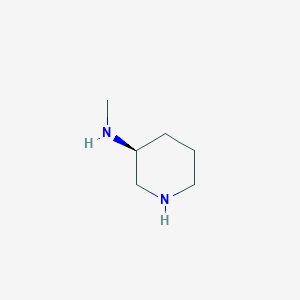

![2-{2-[(1-Cyclopropylethyl)amino]ethoxy}ethan-1-ol](/img/structure/B13226912.png)
![2-[(2-Methoxyethyl)amino]-5-(3-methoxyphenyl)benzonitrile](/img/structure/B13226917.png)
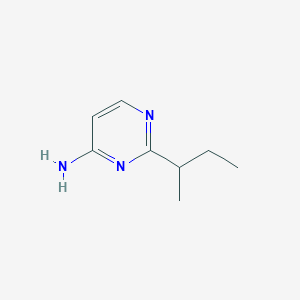
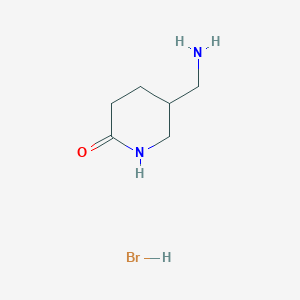
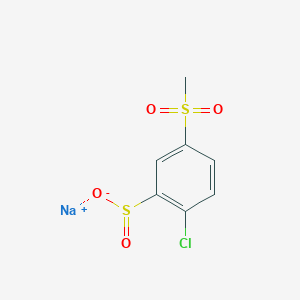
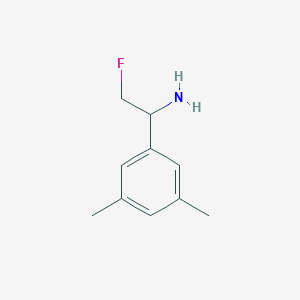
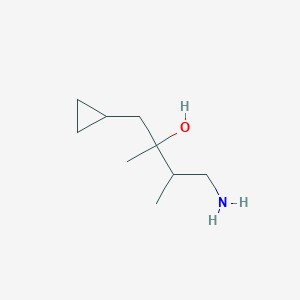
![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13226976.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13226992.png)
